1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a compound that integrates a piperazine moiety with a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The oxadiazole ring is recognized for its potential as a bioisostere for carbonyl-containing compounds, enhancing the pharmacological properties of the resulting derivatives. This compound has garnered attention in medicinal chemistry due to its promising applications in treating various diseases, including antimicrobial and anticancer activities.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and oxygen atoms in its structure. It is synthesized from readily available starting materials through various organic synthesis techniques. The oxadiazole derivatives are particularly noted for their therapeutic potential in drug discovery, especially in the development of new antimicrobial agents and anticancer drugs .
The synthesis of 1-benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves several key steps:
The synthetic strategies may vary, but they often emphasize high yield and eco-friendliness, aligning with contemporary green chemistry principles .
The reactivity of 1-benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can be explored through various chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry .
The mechanism of action for 1-benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine primarily revolves around its interaction with biological targets:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds .
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has significant potential in various scientific fields:
The strategic design of hybrid molecules represents a cornerstone of contemporary medicinal chemistry, aimed at overcoming limitations of conventional therapeutics. Within this paradigm, the integration of 1,3,4-oxadiazole and piperazine heterocycles has emerged as a particularly promising approach for developing novel pharmacologically active compounds. These hybrids leverage the distinct yet complementary physicochemical and biological properties inherent to both molecular scaffolds. The compound "1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine" exemplifies this rational design strategy, incorporating a phenyl-substituted 1,3,4-oxadiazole linked via a methylene bridge to a N-benzylpiperazine moiety. This architectural configuration facilitates synergistic interactions with diverse biological targets, capitalizing on the oxadiazole's capacity for directional hydrogen bonding and pi-pi stacking alongside the piperazine's propensity for protonation and hydrogen bond donation. Such molecular hybrids are increasingly prominent in antimicrobial and anticancer research, addressing critical challenges like multidrug resistance and the need for targeted therapies with improved selectivity profiles. The systematic exploration of these hybrid structures has yielded compounds exhibiting enhanced potency and favorable pharmacokinetic profiles compared to their individual components [2] [6].
The 1,3,4-oxadiazole ring system serves as a privileged bioisosteric replacement for ester, amide, and carboxylic acid functionalities in medicinal chemistry. This five-membered heterocycle, containing two nitrogen atoms and one oxygen atom within its aromatic ring, offers distinct advantages over traditional carbonyl-containing groups. Its planar structure and electronic distribution enable specific molecular interactions, such as hydrogen bonding via the ring nitrogen atoms (N2 and N4) and dipole-dipole interactions, which are crucial for target binding [2] [5]. Crucially, the 1,3,4-oxadiazole exhibits superior metabolic stability compared to esters and amides, which are susceptible to enzymatic hydrolysis, thereby improving the pharmacokinetic profile of drug candidates. This stability arises from the ring's inherent resistance to common metabolic pathways that cleave ester or amide bonds [5] [6].
Physicochemical Advantages: Replacement of esters or amides with the 1,3,4-oxadiazole ring significantly modulates key drug-like properties. This heterocycle generally reduces lipophilicity (log P) compared to its phenyl or alkyl ester counterparts, while simultaneously enhancing aqueous solubility—a critical factor for oral bioavailability. The lower lipophilicity also mitigates the risk of off-target effects, such as human Ether-à-go-go-Related Gene (hERG) channel inhibition, which is associated with cardiotoxicity. Furthermore, the oxadiazole ring functions as a rigid spacer, optimally positioning pharmacophoric elements within a molecule for enhanced target engagement [2] [5].
Biological Performance: The bioisosteric utility of 1,3,4-oxadiazole is validated by its presence in clinically investigated and approved drugs. Zibotentan, a potent anticancer agent and endothelin receptor antagonist, incorporates the 1,3,4-oxadiazole ring as a core structural element. Similarly, the antiviral drug Raltegravir and the antimicrobial agent Furamizole leverage this heterocycle for target binding and metabolic stability. In the context of hybrid molecules like 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, the 5-phenyl-1,3,4-oxadiazole unit acts as a stable, planar linker connecting the piperazine pharmacophore to the phenyl moiety. This configuration potentially allows the phenyl group to engage in hydrophobic interactions or pi-stacking within target binding pockets, while the oxadiazole contributes hydrogen bonding capability [1] [5] [8].
Table 1: Bioisosteric Applications of 1,3,4-Oxadiazole in Drug Design
Replaced Functional Group | Advantages of 1,3,4-Oxadiazole Bioisostere | Example Drug/Application | Key Pharmacological Action |
---|---|---|---|
Ester (-COO-) | Enhanced metabolic stability; Reduced susceptibility to esterases; Improved log P profile | Furamizole | Antimicrobial |
Amide (-CONH-) | Maintains hydrogen bonding capacity; Increased rigidity; Improved solubility | Zibotentan | Anticancer (Endothelin Receptor Antagonist) |
Carboxylic Acid (-COOH) | Eliminates ionization at physiological pH; Better membrane permeability; Retains some polarity | Raltegravir (structural analogy) | Antiviral (HIV Integrase Inhibitor) |
Aryl Linkers | Provides planar, electron-deficient π-system for pi-stacking; Introduces additional hydrogen bond acceptors | 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine core | Multitargeting (Antimicrobial, Anticancer potential) |
Piperazine, a six-membered heterocyclic diamine, is an indispensable pharmacophore in modern drug discovery, significantly contributing to the development of therapeutics across multiple domains, particularly antimicrobial and anticancer agents. Its symmetrical structure, featuring two tertiary nitrogen atoms separated by two ethylene bridges, confers remarkable versatility. These nitrogen atoms can be protonated at physiological pH, enhancing water solubility and facilitating ionic interactions with biological targets. Furthermore, the piperazine ring readily adopts various conformations and serves as a flexible spacer, optimally positioning appended pharmacophoric elements for interaction with enzymes or receptors [2] [5] [9].
Mechanistic Diversity in Antimicrobial Action: Piperazine derivatives exhibit broad-spectrum antimicrobial activity through diverse mechanisms. The nitrogen atoms within the piperazine ring can interact with bacterial enzymes or disrupt cellular membranes. Structural modifications on the piperazine nitrogen atoms, such as alkylation or incorporation into larger pharmacophores, significantly influence spectrum and potency. For instance, fluoroquinolone antibiotics like Ciprofloxacin incorporate a piperazine moiety critical for binding to the bacterial DNA gyrase-topoisomerase IV complex, preventing DNA replication. Piperazine-containing compounds have demonstrated efficacy against resistant strains, including methicillin-resistant Staphylococcus aureus and fluconazole-resistant Candida albicans, often by inhibiting efflux pumps or targeting novel pathways. Hybrid molecules combining piperazine with other heterocycles, such as oxadiazoles, often show enhanced activity compared to the parent structures, suggesting synergistic effects [5] [8] [9].
Multitargeting in Oncology: In anticancer research, piperazine derivatives frequently demonstrate multitargeting capabilities. The ring's nitrogen atoms can coordinate with key residues in oncogenic kinases or serve as hydrogen bond donors/acceptors. Notable examples include the kinase inhibitor Imatinib, where a methylpiperazine group contributes to solubility and target affinity. Piperazine-containing compounds have been developed as inhibitors of critical cancer targets, including Focal Adhesion Kinase, Epidermal Growth Factor Receptor Tyrosine Kinase, Vascular Endothelial Growth Factor Receptor Tyrosine Kinase, and histone deacetylases. The protonatable nature of piperazine facilitates lysosomotropism, potentially enhancing the intracellular accumulation of anticancer agents. When integrated into hybrid structures like 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, the N-benzylpiperazine moiety significantly contributes to the molecule's overall pharmacophore by potentially enabling interactions with these diverse enzymatic targets, while the benzyl group offers additional hydrophobic interaction surfaces [1] [6] [9].
Table 2: Clinically Relevant Piperazine-Containing Drugs and Their Targets
Drug Name | Therapeutic Class | Primary Biological Target/Mechanism | Role of Piperazine Moiety |
---|---|---|---|
Ciprofloxacin | Antibacterial (Fluoroquinolone) | DNA Gyrase / Topoisomerase IV Inhibition | Enhances gram-negative penetration; Critical for gyrase binding |
Raltegravir | Antiviral (HIV) | HIV Integrase Strand Transfer Inhibition | Solubilizing group; Contributes to integrase binding pocket interactions |
Imatinib | Anticancer (Tyrosine Kinase Inhibitor) | BCR-ABL, c-KIT, PDGFR Inhibition | Improves solubility and pharmacokinetics; Contributes to binding affinity |
Nilotinib | Anticancer (Tyrosine Kinase Inhibitor) | BCR-ABL Inhibition (Including Imatinib-resistant mutants) | Optimizes binding interactions; Enhances potency against resistant mutants |
Trifluoperazine | Antipsychotic | Calmodulin Antagonism; Also shows anticancer activity | Core pharmacophore element enabling dopamine receptor interactions |
1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine (Representative Hybrid) | Investigational (Antimicrobial/Anticancer) | Multiple Potential Targets (e.g., Kinases, Topoisomerases) | Provides protonatable nitrogen for solubility/target interaction; Flexible spacer; Hydrophobic interaction via benzyl group |
The hybridization of the 1,3,4-oxadiazole and piperazine scaffolds into a single molecular entity, exemplified by 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine, is underpinned by a compelling rationale aimed at achieving synergistic pharmacological effects and optimized drug-like properties. This strategy transcends simple additive effects, creating novel chemical entities where the combined pharmacophores interact with biological targets in a complementary or cooperative manner, potentially overcoming limitations associated with single-target agents [2] [6] [9].
Enhanced Pharmacokinetic and Pharmacodynamic Profiles: The integration of the 1,3,4-oxadiazole ring, known for its favorable metabolic stability and reduced lipophilicity, with the piperazine moiety, which enhances solubility and bioavailability through its protonatable nitrogens, results in hybrids with superior pharmacokinetic profiles. The oxadiazole's role as a metabolically stable bioisostere protects labile functionalities, while the piperazine facilitates tissue penetration and target access. Pharmacodynamically, the distinct electronic and spatial features of each component enable engagement with disparate but potentially interconnected biological targets. For instance, the planar, electron-deficient 5-phenyl-1,3,4-oxadiazole may intercalate into DNA or engage in pi-stacking within enzyme active sites, while the piperazine, with its basic nitrogen(s), can form ionic bonds with aspartate or glutamate residues, or hydrogen bonds via its CH₂-CH₂ linker. The methylene bridge (-CH₂-) connecting the oxadiazole to the piperazine in 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine provides essential conformational flexibility, allowing the molecule to adopt optimal binding poses [2] [6] [8].
Broad-Spectrum Biological Activity: Research consistently demonstrates that oxadiazole-piperazine hybrids exhibit enhanced and often broad-spectrum biological activities compared to their individual components or simple mixtures. This synergy is evident in several key areas:
Table 3: Documented Biological Activities of Representative Oxadiazole-Piperazine Hybrids
Hybrid Structure Class | Reported Biological Activities | Potency Range (IC₅₀/MIC) | Key Findings |
---|---|---|---|
5-(Aryl)-1,3,4-oxadiazol-2-yl-methylpiperazines (e.g., 1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine analogs) | Cytotoxicity (HepG2, HeLa, MCF-7, A549 cells); FAK Inhibition; EGFR/HER2 Inhibition; Antibacterial (Gram+ve/Gram-ve); Antifungal | Cytotoxicity: Low µM range (e.g., 1.27 - 33.67 µM); MIC: 0.25 - 16 µg/mL | Synergistic effects observed; Often exceed reference drugs (5-FU, cisplatin, norfloxacin, ampicillin); Activity modulated by aryl substituents (halogens, methoxy enhance activity) [1] [3] [6] |
Fluoroquinolone-Oxadiazole-Piperazines | Potent Antibacterial activity (including MRSA); DNA Gyrase Inhibition | MIC: 0.25 - 2 µg/mL (MRSA) | Superior to parent fluoroquinolones against resistant strains; Piperazine-oxadiazole tail crucial for enhanced gyrase binding and overcoming efflux [8] |
Benzothiazole-Oxadiazole-Piperazines | Anticancer; Anti-inflammatory | Cytotoxicity: Mid µM range | Piperazine linkage essential for solubility and target engagement (e.g., COX-2, TNF-α inhibition) [3] [4] |
Caffeic Acid Phenethyl Ester (CAPE) Oxadiazole Bioisosteres with Piperazine-like Amines | Anti-inflammatory (NLRP3 Inflammasome Inhibition); Antioxidant | In vitro IC₅₀ (NLRP3): Low µM range | Oxadiazole bioisostere improves stability over ester; Amine/piperazine moiety enhances cellular uptake and potency > CAPE [4] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0